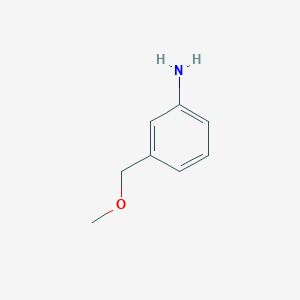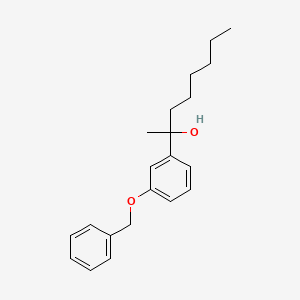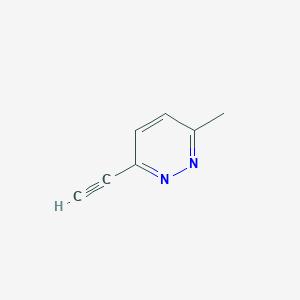
N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide, also known as BMB, is a synthetic compound belonging to the class of benzamides. BMB is a white crystalline solid with a molecular weight of 473.38 g/mol. It has been studied extensively in the scientific community due to its unique properties and potential applications in research.
Applications De Recherche Scientifique
Synthesis and Characterization
N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide, along with related compounds, plays a crucial role in the synthesis and characterization of metal complexes. Binzet et al. (2009) detailed the synthesis and characterization of Ni(II) and Cu(II) complexes of some 4-bromo-N-(di-alkyl/aryl)carbamothioyl benzamide derivatives, providing insights into their crystal and molecular structures through elemental analyses, FT-IR, and 1H-NMR spectroscopy. The formation of these metal complexes was confirmed by changes in N–H proton resonance and the N–H stretching vibration, along with shifts in the ν C=O and ν C=S stretching vibrations, indicating their potential in coordination chemistry and materials science (Binzet et al., 2009).
Antifungal Activity
Further expanding its utility, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated significant antifungal activity. Ienascu et al. (2018) synthesized novel molecules, including esters, hydrazides, and hydrazones of N-(2-bromo-phenyl)-2-hydroxy-benzamide, which were characterized using modern physico-chemical methods. These compounds showed promising antifungal activity against pathogens like Fusarium oxysporum, Sclerotinia sclerotiorum, and the yeast Saccharomyces cerevisiae, highlighting their potential in developing new antifungal agents (Ienascu et al., 2018).
Medicinal Chemistry
In the realm of medicinal chemistry, the synthesis of medicinally relevant compounds often involves derivatives similar to this compound. Izuchi et al. (2019) reported on the synthesis of new phenylsulphonyl aminoalkanamides and N-aryl p-toluene sulphonamides, which were confirmed by spectroscopic and elemental analytical data. These compounds have implications for the development of new therapeutic agents, showcasing the diverse applications of this compound and its derivatives in drug discovery and development (Izuchi et al., 2019).
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNOS/c1-3-4-11-22-17-8-6-5-7-14(17)18(21)20-16-10-9-13(2)12-15(16)19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFBPNJZHWBAKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10521054 |
Source


|
| Record name | N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10521054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88312-84-9 |
Source


|
| Record name | N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10521054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid](/img/structure/B1338752.png)


